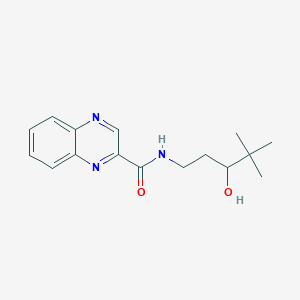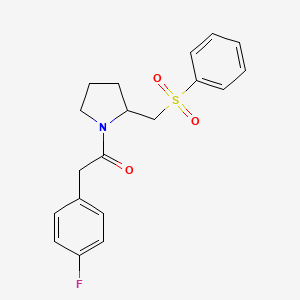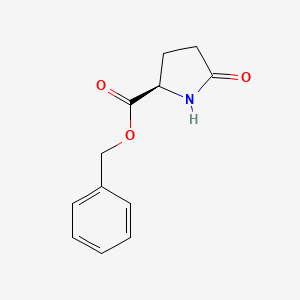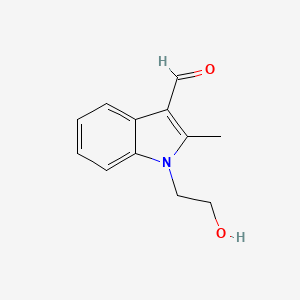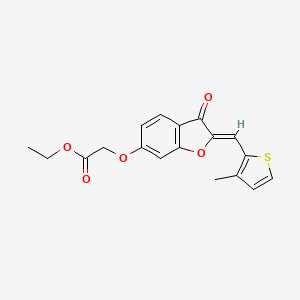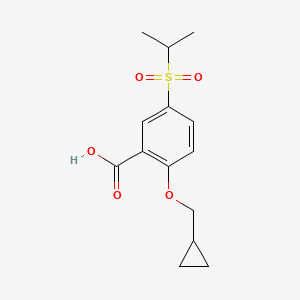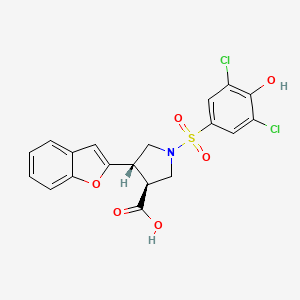
(3S,4S)-4-(1-Benzofuran-2-yl)-1-(3,5-dichloro-4-hydroxyphenyl)sulfonylpyrrolidine-3-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3S,4S)-4-(1-Benzofuran-2-yl)-1-(3,5-dichloro-4-hydroxyphenyl)sulfonylpyrrolidine-3-carboxylic acid is a useful research compound. Its molecular formula is C19H15Cl2NO6S and its molecular weight is 456.29. The purity is usually 95%.
BenchChem offers high-quality (3S,4S)-4-(1-Benzofuran-2-yl)-1-(3,5-dichloro-4-hydroxyphenyl)sulfonylpyrrolidine-3-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (3S,4S)-4-(1-Benzofuran-2-yl)-1-(3,5-dichloro-4-hydroxyphenyl)sulfonylpyrrolidine-3-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Chemical Synthesis and Reactions
The compound and its derivatives are involved in chemical reactions such as the Mannich reaction, where the role of aromatic aldehydes in condensation has been explored. This reaction pathway is significant for constructing complex molecules with potential pharmacological activities (Nobles & Thompson, 1965). Additionally, the compound's structure allows for novel routes to heterocycles via sulphenylation of unsaturated amides, showcasing its utility in synthesizing cyclic compounds (Samii, Ashmawy & Mellor, 1987).
Fluorescent Chromism and Sensing
The sulfonic acid-substituted derivatives of the compound exhibit ESIPT (excited-state intramolecular proton transfer) fluorescent chromism, indicating their potential as solid-state sensing devices for organic bases and amines. This feature is especially relevant for detecting biologically important molecules like ammonia and histamine, demonstrating the compound's application in chemical sensing technologies (Nakane et al., 2018).
Coordination Chemistry and Metal Complex Synthesis
Compounds containing benzofuran derivatives serve as ligands for metal coordination, leading to the synthesis of metal complexes with varied applications, including catalysis, material science, and photophysical studies. The synthesis and coordination reactions of such compounds with metals have been thoroughly investigated, highlighting their versatility in forming stable complexes with potential applications in various fields (Mojumdar, Šimon & Krutošíková, 2009).
Biological Evaluation
Derivatives of benzofuran, such as those incorporating the sulfonylpyrrolidine structure, have been synthesized and evaluated for biological activity. Studies have focused on their role as ischemic cell death inhibitors, indicating the compound's potential in therapeutic applications related to ischemia and other cell death-related conditions (Suh et al., 2010).
Material Science
The compound's derivatives have been explored in material science, particularly in the development of fluorescent probes and organic semiconductors. Their unique photophysical properties are of interest for applications in optoelectronics and sensing (Bodke, Shankerrao & Harishkumar, 2013).
Propiedades
IUPAC Name |
(3S,4S)-4-(1-benzofuran-2-yl)-1-(3,5-dichloro-4-hydroxyphenyl)sulfonylpyrrolidine-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15Cl2NO6S/c20-14-6-11(7-15(21)18(14)23)29(26,27)22-8-12(13(9-22)19(24)25)17-5-10-3-1-2-4-16(10)28-17/h1-7,12-13,23H,8-9H2,(H,24,25)/t12-,13-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZLKTXOAFIYBPF-CHWSQXEVSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(CN1S(=O)(=O)C2=CC(=C(C(=C2)Cl)O)Cl)C(=O)O)C3=CC4=CC=CC=C4O3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]([C@@H](CN1S(=O)(=O)C2=CC(=C(C(=C2)Cl)O)Cl)C(=O)O)C3=CC4=CC=CC=C4O3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15Cl2NO6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3S,4S)-4-(1-Benzofuran-2-yl)-1-(3,5-dichloro-4-hydroxyphenyl)sulfonylpyrrolidine-3-carboxylic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

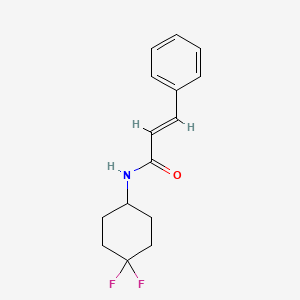
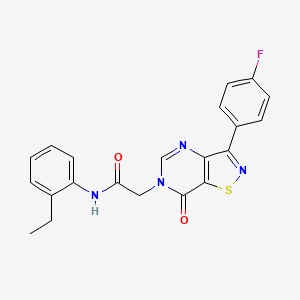
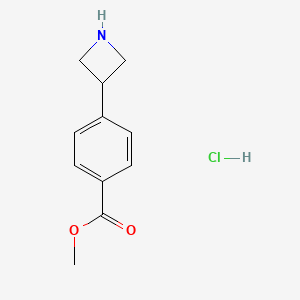

![N-(5-methoxybenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide hydrochloride](/img/structure/B2575045.png)
![2-[(4-fluorophenyl)sulfanyl]-N-(2-methoxy-5-methylphenyl)acetamide](/img/structure/B2575046.png)
![(5Z)-5-[4-(dimethylamino)benzylidene]-2-thioxo-1,3-thiazinan-4-one](/img/structure/B2575047.png)
